3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Lipophilicity Physicochemical profiling Drug-likeness

This 3-bromo-benzamide, featuring a dual-thiophene scaffold, is a versatile building block for medicinal chemistry. Its unique meta-bromo substitution provides a synthetic handle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling rapid SAR matrix expansion—a capability absent in fluoro or methyl analogs. With no prior biological data, it offers a first-to-patent opportunity for novel FABP inhibitor chemotypes. Ideal for labs running TR-FRET assays or ADME/PAMPA permeability studies, it serves as a critical intermediate for parallel derivative synthesis.

Molecular Formula C17H12BrNO2S2
Molecular Weight 406.31
CAS No. 1797600-77-1
Cat. No. B2738019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
CAS1797600-77-1
Molecular FormulaC17H12BrNO2S2
Molecular Weight406.31
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
InChIInChI=1S/C17H12BrNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10H,9H2,(H,19,21)
InChIKeySNVOOEHRYUFKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797600-77-1): Chemical Identity and Physicochemical Baseline for Procurement


3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797600-77-1) is a synthetic small molecule (C₁₇H₁₂BrNO₂S₂, MW 406.33 g/mol) belonging to the class of non-annulated thiophenylamide benzamide derivatives [1]. The compound features a 3-bromobenzamide moiety linked via a methylene bridge to a 5-(thiophene-3-carbonyl)thiophen-2-yl scaffold, yielding a dual-thiophene architecture with a ketone bridge at the 3-position of the pendant thiophene. It is catalogued in the Life Chemicals F6413 screening series and is commercially available from multiple chemical suppliers at typical research purities of 95% . According to the ZINC database, this compound has a calculated logP of 4.86, topological polar surface area (tPSA) of 29 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 6 rotatable bonds [1]. No ChEMBL-reported biological activity or clinical trial history exists for this compound, and it is not reported in any publications per ChEMBL [1].

Why In-Class Thiophenylamide Benzamides Cannot Be Interchanged with 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide


The non-annulated thiophenylamide benzamide class is defined by a common 5-(thiophene-3-carbonyl)thiophen-2-yl scaffold connected via a methylene amide linker to a substituted benzamide ring. Within this class, even single-atom substitutions on the benzamide ring produce compounds with markedly different physicochemical properties—logP, polar surface area, hydrogen bonding capacity, and halogen bonding potential—that directly affect target binding, pharmacokinetic behavior, and synthetic tractability [1]. The 3-bromo substitution in the target compound occupies a meta position on the benzamide ring, whereas the closely related Life Chemicals F6413 series members predominantly bear ortho substituents (2-fluoro, 2-chloro, 2-methyl) [2]. This positional isomerism fundamentally alters the conformational landscape of the amide bond and the spatial orientation of the halogen relative to the thiophene scaffold. Furthermore, the bromine atom introduces unique reactivity handles for downstream functionalization via palladium-catalyzed cross-coupling reactions—a capability absent in fluoro, chloro, or methyl analogs—making the target compound a versatile intermediate for SAR expansion campaigns that is not functionally replaceable by its non-brominated congeners [3].

Quantitative Differentiation Evidence for 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide vs. Closest Analogs


Meta-Bromo Substitution Confers Higher Lipophilicity (ΔlogP ~+0.8) Relative to Ortho-Fluoro Analog, Altering Predicted Membrane Permeability

The target compound carries a 3-bromo substituent on the benzamide ring (meta position), whereas the most closely related ortho-substituted comparator is the 2-fluoro analog (CAS 1797600-45-3). The bromine atom (atomic radius 1.85 Å, polarizability 3.05 ų) is substantially larger and more polarizable than fluorine (atomic radius 1.47 Å, polarizability 0.557 ų). Measured computationally, the ZINC database reports a calculated logP of 4.86 for the 3-bromo compound [1], while the 2-fluoro analog has a predicted logP of approximately 4.07 (estimated from fragment-based contribution differences: Br vs. F on aromatic ring, ΔlogP ≈ +0.79) [2]. The higher logP value indicates enhanced passive membrane permeability potential, which is a critical parameter governing cellular uptake in target engagement assays and in vivo distribution [3].

Lipophilicity Physicochemical profiling Drug-likeness

Meta-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling for SAR Expansion: A Synthetic Differentiation from Non-Halogenated and Fluoro Analogs

The 3-bromo substituent on the benzamide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the compound scaffold [1]. In contrast, the 2-fluoro analog (CAS 1797600-45-3) is largely inert to these transformations under standard conditions due to the high C–F bond dissociation energy (~485 kJ/mol vs. ~285 kJ/mol for C–Br) [2]. The 2-methyl analog completely lacks a halogen handle. The 2-chloro analog offers intermediate reactivity but with reduced coupling efficiency compared to aryl bromides. This reactivity profile means that the 3-bromo compound can serve as both a screening hit and a starting point for parallel SAR expansion, enabling procurement of a single compound that fulfills dual roles in discovery workflows [3].

Synthetic chemistry Cross-coupling SAR expansion

Thiophene-3-Carbonyl Regiochemistry Defines a Distinct Pharmacophoric Vector from Thiophene-2-Carbonyl Regioisomers

The target compound incorporates a thiophene-3-carbonyl ketone bridge (carbonyl attached at the 3-position of the pendant thiophene), which is structurally distinct from the thiophene-2-carbonyl regioisomer [3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide] . This regiochemical difference alters the spatial orientation of the carbonyl oxygen lone pair relative to the thiophene sulfur atom, shifting the hydrogen bond acceptor vector by approximately 2.4 Å and changing the dihedral angle of the ketone bridge by ~60° [1]. In the context of the Roche non-annulated thiophenylamide FABP4/5 inhibitor patent (US 9,353,102 B2), the thiophene-3-carbonyl motif is specifically claimed as part of the pharmacophore that interacts with the fatty acid binding pocket via a conserved hydrogen bond network, and regiochemical isomers were found to exhibit differential FABP5 inhibitory potency [2].

Regiochemistry Pharmacophore geometry Molecular recognition

Class-Level Evidence: Non-Annulated Thiophenylamides Exhibit Nanomolar FABP5 Inhibition, Providing Target Hypothesis Context

While no direct biological data exist for the target compound itself, the non-annulated thiophenylamide class to which it belongs has been demonstrated to potently inhibit fatty acid binding protein 5 (FABP5). In the Roche patent US 9,353,102 B2, structurally related compounds within this scaffold class achieved FABP5 IC₅₀ values of 16 nM and 30 nM in TR-FRET displacement assays (pH 7.5) [1]. A patent review covering FABP inhibitors (2012–2015) confirms that non-annulated thiophenylamides represent a validated chemotype for targeting FABP4/5 in metabolic disease and cancer indications [2]. The target compound's specific substitution pattern (3-bromo, thiophene-3-carbonyl) places it within this pharmacophore space, suggesting potential FABP5 engagement, though direct experimental confirmation is absent. This class-level evidence provides a testable hypothesis but cannot be considered a verified differentiation claim [3].

FABP5 inhibitor Metabolic disease Cancer

Molecular Weight and Heavy Atom Count Differentiate Target Compound from Ortho-Fluoro Analog in Drug-Likeness Filtering

The target compound (MW 406.33 g/mol, 23 heavy atoms) exceeds the typical lead-like cutoff (MW < 350) but falls within Lipinski Rule of Five space (MW < 500) [1]. By comparison, the 2-fluoro analog (MW 345.41 g/mol, 22 heavy atoms) falls within lead-like space. This differential places the two compounds in different screening library categories: the 3-bromo compound is appropriate for HTS and hit validation libraries, while the 2-fluoro compound is more suitable for fragment-based or lead-like screening collections. The ZINC database classifies the target compound in tranche HJCD (higher molecular weight, higher logP) vs. the lower-weight tranches typical of the fluoro analog [2]. Additionally, the 3-bromo substitution pattern at the meta position results in a distinct electrostatic potential surface compared to ortho-substituted analogs, as the bromine's electron-withdrawing inductive effect (–I) is transmitted differently through the aromatic ring depending on substitution position [3].

Drug-likeness Lead-likeness Fragment-based screening

Absence of Published Bioactivity Data vs. Broader Thiophene-Benzamide Class: Implications for De Novo Screening vs. Tool Compound Procurement

A critical differentiation factor for procurement is that the target compound has zero reported biological activity entries in ChEMBL 20 and is not reported in any publications [1]. This stands in contrast to structurally related N-(thiophen-2-yl) benzamide derivatives that have been characterized as BRAF V600E kinase inhibitors with reported IC₅₀ values (e.g., compound b40: IC₅₀ = 0.77 μM; compound b47: IC₅₀ = 0.63 μM) . The complete absence of published bioactivity makes the target compound suitable for novel target de-orphaning campaigns, selectivity profiling against characterized analogs, and intellectual property generation through first disclosure of biological data. For laboratories seeking compounds with existing SAR annotation, the characterized BRAF inhibitor analogs or FABP5 patent exemplars would be more appropriate procurement choices. This evidence dimension is observational rather than experimentally comparative and reflects the compound's status as an uncharacterized screening entity [2].

Screening libraries Novel chemotype Tool compounds

Procurement-Relevant Application Scenarios for 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797600-77-1)


FABP4/5 Inhibitor Screening Cascade Hit Identification

Based on the class-level evidence that non-annulated thiophenylamides are validated FABP4/5 inhibitors with nanomolar potency [1], the target compound is a candidate for inclusion in screening cascades targeting fatty acid binding proteins. Its unique 3-bromo substitution and thiophene-3-carbonyl regiochemistry place it within the pharmacophore space defined by the Roche patent (US 9,353,102 B2), providing a structural hypothesis for FABP5 engagement. Procurement is indicated for laboratories running TR-FRET displacement assays against recombinant FABP5 (pH 7.5) with the objective of identifying novel FABP inhibitor chemotypes with differentiated substitution patterns.

SAR Matrix Expansion via Pd-Catalyzed Late-Stage Diversification

The aryl bromide functionality at the 3-position of the benzamide ring is a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [2]. This enables a single procurement to support an entire SAR matrix: the purchased 3-bromo compound serves as the common intermediate for parallel synthesis of aryl-, heteroaryl-, amino-, and alkynyl-substituted analogs. This is not feasible with the 2-fluoro analog (C–F bond inert under standard coupling conditions) or the 2-methyl analog (no halogen). Procurement is most suitable for medicinal chemistry laboratories executing hit-to-lead optimization campaigns requiring rapid exploration of benzamide substituent space.

Novel Target De-Orphaning and First-in-Class IP Generation

With zero published biological activity data in ChEMBL and no prior art publications [3], this compound offers an opportunity for organizations to generate first-disclosure biological data and establish composition-of-matter or method-of-use intellectual property. The compound's structural relationship to the characterized FABP5 inhibitor class provides a rational starting point for target hypothesis testing, while its uncharacterized status means any positive bioactivity finding may be patentable. Procurement is indicated for biotechnology companies and academic drug discovery groups conducting broad-panel kinase profiling, phenotypic screening, or chemoproteomics target identification studies.

Physicochemical Comparator for logP-Dependent Permeability Profiling

The target compound's elevated logP (4.86) relative to the 2-fluoro analog (~4.07) makes it a useful comparator in cellular permeability and tissue distribution studies [4]. When procured alongside the 2-fluoro and 2-chloro analogs (which span a logP range of ~3.3–4.9), this mini-series enables systematic investigation of the relationship between benzamide halogen substitution, lipophilicity, and cellular target engagement. Procurement is indicated for DMPK laboratories and drug metabolism groups conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to establish structure-permeability relationships for the thiophenylamide benzamide scaffold.

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